3,4-Dimethylaniline

Catalog No.
S576282
CAS No.
95-64-7
M.F
C8H11N
(CH3)2C6H3NH2
C8H11N
M. Wt
121.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylaniline

CAS Number

95-64-7

Product Name

3,4-Dimethylaniline

IUPAC Name

3,4-dimethylaniline

Molecular Formula

C8H11N
(CH3)2C6H3NH2
C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3

InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.03 M
Sol in ether, petroleum
Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.
Soluble in aromatic solvents.
Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

3,4-Xylidine; 1-Amino-3,4-dimethylbenzene; 3,4-Dimethylaminobenzene; 3,4-Dimethylaniline; 3,4-Dimethylbenzenamine; 3,4-Dimethylphenylamine; 3,4-Xylylamine; 4-Amino-1,2-dimethylbenzene; 4-Amino-o-xylene; NSC 41800; NSC 7099

Canonical SMILES

CC1=C(C=C(C=C1)N)C

Studying Electron Donor-Acceptor Interactions:

Scientists have used 3,4-DMA to study fundamental chemical interactions known as electron donor-acceptor (EDA) interactions. These interactions involve the transfer of electrons between molecules. In one study, researchers investigated the EDA interaction between 3,4-DMA and 2,3-dicyano-1,4-naphthoquinone (DCNQ) in solvents like chloroform and dichloromethane [1]. This research helps improve the understanding of electron transfer processes in various chemical systems.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

Precursor in Metal Complex Synthesis:

3,4-DMA can act as a precursor in the synthesis of specific metal complexes. For instance, research explores using 3,4-DMA in reactions with Molybdenum compounds like MoO(X)2(dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) to form ionic imido complexes [2]. These complexes possess unique properties and potential applications in catalysis or material science.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the formula C6H3(CH3)2NH2. It is a colorless solid that exists as one of several isomers of xylidine []. 3,4-Dimethylaniline is a significant precursor in the production of various industrial and scientific materials, including vitamin B2 (riboflavin) [].


Molecular Structure Analysis

The key feature of 3,4-dimethylaniline's structure is the aromatic benzene ring (C6H6) with two methyl groups (CH3) attached at the third and fourth positions (meta position). Additionally, an amine group (NH2) is bonded to the first carbon atom of the benzene ring (para position) []. This structure influences the compound's properties by affecting the electron distribution within the molecule. The methyl groups are electron-donating groups, slightly increasing the electron density around the benzene ring and the amine group [].


Chemical Reactions Analysis

Synthesis:

There are two main routes for synthesizing 3,4-dimethylaniline:

  • Hydrogenation: 4-Nitrotoluene is hydrogenated in the presence of a catalyst to yield 3,4-dimethylaniline [].

(CH3)2C6H4NO2 + 6 H2 -> (CH3)2C6H3NH2 + 2 H2O []

  • Reaction with Ammonia: Bromoxylene reacts with ammonia to form 3,4-dimethylaniline [].

(CH3)2C6H3Br + NH3 -> (CH3)2C6H3NH2 + HBr []

Other Relevant Reactions:

3,4-Dimethylaniline can undergo various reactions due to the presence of the amine group. These include:

  • Condensation reactions: Reacts with aldehydes and ketones to form Schiff bases [].
  • Electrophilic aromatic substitution: Reacts with electrophiles at the ortho and para positions of the benzene ring due to the activating effect of the methyl groups [].

Physical And Chemical Properties Analysis

  • Melting Point: 49°C to 51°C []
  • Boiling Point: 226°C []
  • Solubility:
    • Water: <1 g/L (24°C) []
    • Soluble in alcohol, diethyl ether, petroleum ether, and very soluble in ligroin []
  • Stability: Turns reddish-brown upon exposure to air [].

Mechanism of Action (Not Applicable)

3,4-Dimethylaniline is a suspected carcinogen []. It is toxic upon ingestion, inhalation, or skin contact []. Exposure can cause irritation of the eyes, skin, and respiratory system. 3,4-Dimethylaniline is also flammable and can decompose to release toxic fumes upon heating [].

Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992)
Liquid
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Plates of prisms from petroleum ether
Crystalline solid

XLogP3

2.5

Boiling Point

442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
228 °C @ 760 MM HG
228 °C

Flash Point

209 °F (NTP, 1992)
98 °C

Vapor Density

Relative vapor density (air = 1): 4.19

Density

1.076 at 64 °F (NTP, 1992)
1.076 @ 18 °C
Relative density (water = 1): 1.07

LogP

1.84 (LogP)
log Kow= 1.84
1.84

Melting Point

124 °F (NTP, 1992)
51.0 °C
51 °C

UNII

R27I33AIDT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg
Vapor pressure, Pa at 25 °C: 4

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-64-7

Wikipedia

3,4-xylidine

Biological Half Life

0.10 Days

Methods of Manufacturing

NITRATION OF O-XYLENE FOLLOWED BY REDUCTION; BROMINATION OF O-XYLENE FOLLOWED BY REACTION WITH AMMONIA
o-Xylene (nitration/nitro reduction)
Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/
GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/

Dates

Modify: 2023-08-15

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